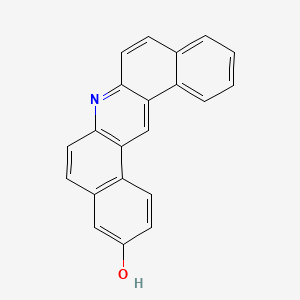
Dibenz(a,j)acridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[a,j]acridin-3-ol is a polycyclic aromatic compound that belongs to the acridine family Acridines are known for their unique structural properties, which include a nitrogen atom embedded within a tricyclic aromatic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[a,j]acridin-3-ol typically involves a multi-step process. One common method is the regioselective palladium-catalyzed cross-coupling reaction of 2,3,5,6-tetrachloropyridine, followed by Brønsted acid-mediated cycloisomerization . This method is advantageous due to its high yield and broad applicability.
Another approach involves the use of Friedel-Crafts-type reactions, which are known for their ability to form the dibenzoacridine framework under harsh reaction conditions . These methods, however, are limited in scope and applicability due to the stringent conditions required.
Industrial Production Methods
Industrial production of dibenzo[a,j]acridin-3-ol is less common, but when it is produced, it typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed reactions is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[a,j]acridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfuric acid or hydrochloric acid as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various hydro derivatives.
Scientific Research Applications
Dibenzo[a,j]acridin-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Mechanism of Action
The primary mechanism by which dibenzo[a,j]acridin-3-ol exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting the normal function of DNA and related enzymes . This mechanism is particularly relevant in its anti-cancer activity, where it inhibits the replication of cancer cells by interfering with DNA processes.
Comparison with Similar Compounds
Similar Compounds
- Dibenzo[c,h]acridine
- Acridine
- Acridone
Uniqueness
Dibenzo[a,j]acridin-3-ol is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. Compared to other acridine derivatives, it has shown promising applications in material science and pharmacology due to its stability and reactivity under various conditions .
Properties
CAS No. |
105467-66-1 |
|---|---|
Molecular Formula |
C21H13NO |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaen-7-ol |
InChI |
InChI=1S/C21H13NO/c23-15-7-8-17-14(11-15)6-10-21-19(17)12-18-16-4-2-1-3-13(16)5-9-20(18)22-21/h1-12,23H |
InChI Key |
DCQHCXDEOXTAON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
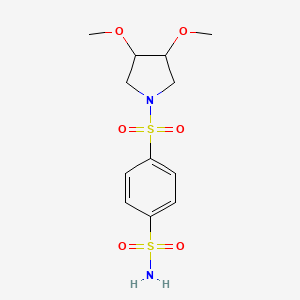

![1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12895508.png)

![1,2,3,4,9-Pentabromodibenzo[b,d]furan](/img/structure/B12895525.png)
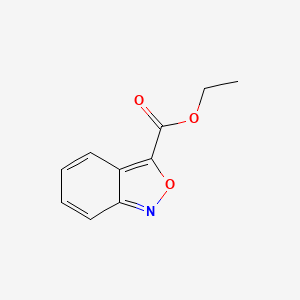
![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
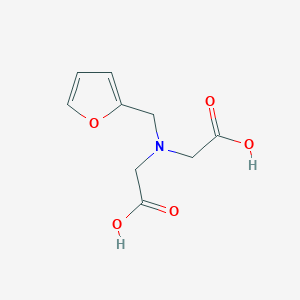
![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]cytidine](/img/structure/B12895548.png)
![Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B12895556.png)
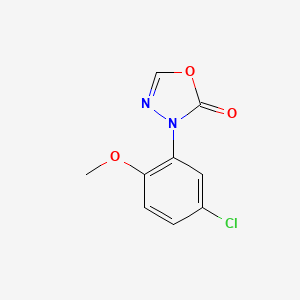
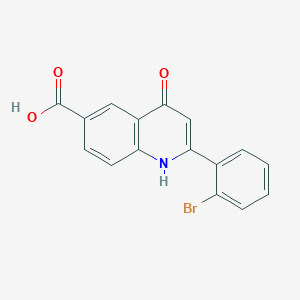
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-](/img/structure/B12895583.png)
